- Thermal rearrangement of phenyl-substituted ketene ethylene acetalsHeterocycles, 2003, 60(7), 1673-1680,
Cas no 86-73-7 (Fluorene)
Fluorene is a kind of polycyclic aromatic hydrocarbon (PAH) and the precursor of other fluorene compounds Fluorene and its derivatives can be used as dye precursors of fluorene
Fluorene structure
Fluorene Properties
Names and Identifiers
-
- Fluorene
- Diphenylenemethane
- 2,2'-Methylenebiphenyl
- 2,3-Benzindene
- o-Biphenylenemethane
- alpha-Diphenylenemethane-9H-fluorene
- 9H-fluorene
- 2,2’-Methylemebiphemyl
- alpha-diphenylenemethane
- diphenylene-methan
- Methane, diphenylene-
- o-Biphenylmethane
- Fluorene Zone Refined (number of passes:70)
- Fluorene solution
- 2,2′-Methylene biphenyl
- 2,3-Benzindene
- N-Boc-L-Ser-NHOBn
- Fluoren
- Fluorenyl radical
- flourene
- NIHNNTQXNPWCJQ-UHFFFAOYSA-N
- 3Q2UY0968A
- Fluorene, 98+%
- DSSTox_CID_4105
- DSSTox_RID_77291
- DSSTox_GSID_24105
- polyfluorene
- 9H - Fluorene
- C13H10
- Fluorene, 98%
- bmse000
- Tox21_202140
- NCGC00164052-01
- NCGC00259689-01
- AMY38998
- EPA Method 525.1 PAH Mixture 384 100 microg/mL in Acetone
- NCGC00164052-02
- CHEMBL16236
- DTXCID604105
- FLUORENE (13C6)
- FT-0626447
- Fluorene 100 microg/mL in Acetonitrile
- fluoren-9-yl
- F0017
- EPA Method 525.1 PAH Mixture 385 500 microg/mL in Toluene
- AKOS000119854
- 9FL
- BBL027323
- FLUORENE (IARC)
- AC-5810
- NSC-6787
- HSDB 2165
- Fluorene, analytical standard
- 86-73-7
- F0061
- STR04556
- Fluorene, Reagent
- Tox21_300572
- NCGC00254303-01
- InChI=1/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H
- DTXSID8024105
- EINECS 201-695-5
- LS-69188
- bmse000524
- Fluorene 10 microg/mL in Acetonitrile
- Q417934
- CHEBI:28266
- Q-201117
- FT-0668575
- PAH Mix 525 100 microg/mL in Acetone
- CS-0070796
- NCGC00164052-03
- NSC 6787
- EC 201-695-5
- UNII-3Q2UY0968A
- MFCD00001111
- Fluorene, Zone Refined (number of passes:70)
- ghl.PD_Mitscher_leg0.1322
- 9h-fluoren-9-yl
- Fluorene, 9H-
- FLUORENE [IARC]
- Fluorene 10 microg/mL in Cyclohexane
- Fluorene, >=99.0% (HPLC)
- NSC6787
- HY-W026772
- CCRIS 947
- EN300-18388
- AI3-09074
- fluoren-
- FLUORENE [HSDB]
- 95270-88-5
- Fluorene, certified reference material, TraceCERT(R)
- C07715
- CAS-86-73-7
- F1313-0006
- STK802351
- 9H-FLUORENE [MI]
- Z57127470
- Fluorene (8CI)
- 2,2′-Methylenebiphenyl
- NS00010698
- DA-60624
- 9H FLUORENE
- +Expand
-
- MFCD00001111
- NIHNNTQXNPWCJQ-UHFFFAOYSA-N
- 1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
- C1C=C2C3C(CC2=CC=1)=CC=CC=3
- 1363491
Computed Properties
- 166.07800
- 0
- 0
- 0
- 166.078
- 13
- 165
- 0
- 0
- 0
- 0
- 0
- 1
- 4.2
- nothing
- 0
- 0
Experimental Properties
- 3.25780
- 0.00000
- 4155
- 1.6470
- Insoluble
- 298 °C(lit.)
- 111-114 °C (lit.)
- 0.0±0.3 mmHg at 25°C
- Fahrenheit: 303.8 ° f
Celsius: 151 ° c - 0.002g/l insoluble
- White small flake crystals, fluorescent when impure
- Stable. Combustible. Incompatible with strong oxidizing agents.
- Insoluble in water, soluble in ethanol, ether, benzene, carbon disulfide and other organic solvents
- 1.203
Fluorene Security Information
Fluorene Customs Data
- 2902909090
-
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Fluorene Price
Fluorene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Benzene ; 600 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Solvents: Toluene ; 8 h, 100 °C
Reference
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Organometallics,
2014,
33(8),
1921-1924
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled
1.2 Solvents: Toluene ; 2 h, 1 atm, 90 °C
1.2 Solvents: Toluene ; 2 h, 1 atm, 90 °C
Reference
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Tetrahedron Letters,
2005,
46(45),
7743-7745
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Alumina , Vanadate(5-), (heptadeca-μ-oxodecaoxodecamolybdate)hepta-μ-oxodioxo[μ12-[phospha… Solvents: Water
Reference
Polyoxometalates as reduction catalysts: deoxygenation and hydrogenation of carbonyl compounds
Angewandte Chemie,
1999,
38(22),
3331-3334
,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 16 h, rt
Reference
Dehalogenation of functionalized alkyl halides in water at room temperature
Green Chemistry,
2015,
17(2),
893-897
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Reference
Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature
Canadian Journal of Chemistry,
2008,
86(11),
1052-1054
,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triethylamine , Tetraethylammonium perchlorate , Oxygen Solvents: Ethanol , Dimethyl sulfoxide ; 4 h, rt
Reference
A facile and versatile electro-reductive system for hydrodefunctionalization under ambient conditions
Green Chemistry,
2021,
23(5),
2095-2103
,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Isopropanol ; 20 - 24 h, 100 °C
Reference
Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex
Journal of Organic Chemistry,
2017,
82(3),
1340-1346
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Pivalic acid , Cesium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 18 h, 25 °C
Reference
Palladium-Catalyzed Synthesis of Fluorenes by Intramolecular C(sp2)-H Activation at Room Temperature
Synlett,
2020,
31(8),
805-808
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: 1,2-Dimethoxyethane ; 12 h, 100 °C
Reference
Highly efficient and versatile synthesis of polyarylfluorenes via Pd-catalyzed C-H bond activation
Organic Letters,
2009,
11(20),
4588-4591
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide , Tetrahydrofuran
Reference
The decomposition of arenediazonium tetrafluoroborates with halo- and azidotrimethylsilanes in nonaqueous solvents
Bulletin of the Chemical Society of Japan,
1989,
62(1),
89-95
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Tricyclohexylphosphine , Palladium diacetate Solvents: Tetrahydrofuran ; 5 min, rt; 12 h, rt → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Efficient palladium-catalyzed C(sp2)-H activation towards the synthesis of fluorenes
New Journal of Chemistry,
2016,
40(11),
9030-9033
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Toluene ; 9 h, 100 °C
Reference
Direct Access to Fluorene by Successive C-O/C-H Bond Activations of 2-Phenylbenzyl Ester
Organometallics,
2014,
33(8),
1921-1924
,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Ceria , Naphthalene, radical ion(1-), sodium (1:1) , Nickel Solvents: Mesitylene ; 24 h, 150 °C
Reference
Heterogeneously Catalyzed Selective Decarbonylation of Aldehydes by CeO2-Supported Highly Dispersed Non-Electron-Rich Ni(0) Nanospecies
ACS Catalysis,
2021,
11(22),
13745-13751
,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2527707-44-2 Solvents: Dimethylacetamide ; 3 h, 80 °C
Reference
The Electronic Properties of Ni(PNN) Pincer Complexes Modulate Activity in Catalytic Hydrodehalogenation Reactions
European Journal of Inorganic Chemistry,
2020,
2020(47),
4425-4434
,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Methanol , Sodium borohydride Catalysts: 1H-Imidazolium, 3-[6-(dibutylchlorostannyl)hexyl]-1-methyl-, iodide (1:1) Solvents: Acetonitrile ; 24 h, reflux
Reference
Organotin reagents supported on ionic liquid: highly efficient catalytic free radical reduction of alkyl halides
Tetrahedron Letters,
2009,
50(27),
3780-3782
,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Catalysts: Phosphonium, [4′-[3-(dibutylchlorostannyl)propyl][1,1′-biphenyl]-4-yl]triphenyl-… Solvents: Acetonitrile , tert-Butanol ; 15 min, reflux
1.2 Catalysts: Azobisisobutyronitrile ; reflux; 8 h, reflux
1.2 Catalysts: Azobisisobutyronitrile ; reflux; 8 h, reflux
Reference
Removal, Recovery, and Recycling of Triarylphosphonium-Supported Tin Reagents for Various Organic Transformations
Organic Letters,
2007,
9(18),
3591-3594
,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ethylenediamine , Palladium Solvents: Methanol
Reference
Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst
Tetrahedron,
2001,
57(23),
4817-4824
,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Camphorsulfonic acid , Iodobenzene diacetate Catalysts: (SP-4-2)-Tribromo(tetrahydrothiophene)gold Solvents: Methanol , Chloroform ; 1 h, 27 °C
Reference
Au-Catalyzed Biaryl Coupling To Generate 5- to 9-Membered Rings: Turnover-Limiting Reductive Elimination versus π-Complexation
Journal of the American Chemical Society,
2017,
139(1),
245-254
,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Nickel chloride hexahydrate , Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, rt
Reference
Nickel boride-mediated cleavage of 1,3-dithiolanes. A convenient approach to reductive desulfurization
Synthetic Communications,
2010,
40(19),
2908-2913
,
Synthetic Circuit 23
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Chlorotrimethylsilane ; 24 h, rt
1.3 Reagents: Water ; 5 min, rt
1.2 Reagents: Chlorotrimethylsilane ; 24 h, rt
1.3 Reagents: Water ; 5 min, rt
Reference
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Advanced Synthesis & Catalysis,
2018,
360(13),
2522-2536
,
Synthetic Circuit 24
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Dichloromethane ; 5 min, rt
1.2 Reagents: Chlorotrimethylsilane ; 24 h, rt
1.3 Reagents: Water ; 5 min, rt
1.2 Reagents: Chlorotrimethylsilane ; 24 h, rt
1.3 Reagents: Water ; 5 min, rt
Reference
Chlorotrimethylsilane and Sodium Iodide: A Remarkable Metal-Free Association for the Desulfurization of Benzylic Dithioketals under Mild Conditions
Advanced Synthesis & Catalysis,
2018,
360(13),
2522-2536
,
Synthetic Circuit 26
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1′-Bis(dicyclohexylphosphino)ferrocene Solvents: Toluene ; 16 h, 100 °C
Reference
Skeletal editing of dibenzolactones to fluorenes via Ni- or Pd-catalyzed decarboxylation
Journal of Organic Chemistry,
2023,
88(14),
10252-10256
,
Synthetic Circuit 27
Reaction Conditions
1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Tricyclohexylphosphine , Palladium diacetate Solvents: Dimethylacetamide ; 5 h, 140 - 150 °C; 150 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Reference
Synthesis of Fluorene and Indenofluorene Compounds: Tandem Palladium-Catalyzed Suzuki Cross-Coupling and Cyclization
Angewandte Chemie,
2010,
49(16),
2909-2912
,
Synthetic Circuit 28
Reaction Conditions
1.1 Reagents: Triethylamine , Carbon monoxide , Water , Selenium Solvents: Tetrahydrofuran ; 3 h, 3 MPa, 100 °C
1.2 Reagents: Oxygen ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
1.2 Reagents: Oxygen ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water
Reference
Highly efficient route to diselenides from the reactions of imines and selenium in the presence of carbon monoxide and water
Advanced Synthesis & Catalysis,
2005,
347(6),
877-882
,
Fluorene Raw materials
- benzylbenzene
- 2-Bromofluorene
- Borate(1-),tetrafluoro-
- Palladium, ([1,1'-biphenyl]-2-ylmethyl)[1,1'-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]](2,2,2-trifluoroacetato-κO)-, (SP-4-3)-
- (2-methylphenyl)boronic acid
- Spiro[1,3-dithiane-2,9'-[9H]fluorene]
- 9-Bromofluorene
- 3-bromo-9H-fluorene
- 1-benzyl-2-bromobenzene
- 9-Fluorenyl acetate
- Fluorene-2-carboxaldehyde
- 1-(chloromethyl)-2-phenylbenzene
- Dibenz(c,e)oxepine-5(7H)-one
- 9-Fluorenone
- 1-Butanamine, N-9H-fluoren-9-ylidene-
- Spiro[1,3-dithiolane-2,9'-[9H]fluorene]
- 1,3-Dioxolane, 2-(diphenylmethylene)-
Fluorene Preparation Products
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Fluorene Related Literature
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Hong Duc Pham,Lidón Gil-Escrig,Krishna Feron,Sergei Manzhos,Steve Albrecht,Henk J. Bolink,Prashant Sonar J. Mater. Chem. A 2019 7 12507
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Dong Kyun You,Hyunhee So,Chan Hee Ryu,Mingi Kim,Kang Mun Lee Chem. Sci. 2021 12 8411
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Julien Robin,Nathalie Audebrand,Cyril Poriel,Jer?me Canivet,Guillaume Calvez,Thierry Roisnel,Vincent Dorcet,Pascal Roussel CrystEngComm 2017 19 2042
-
Rahul Sharma,Avijit Mondal,Arup Samanta,Dipankar Srimani Catal. Sci. Technol. 2023 13 611
-
Stephan Hug,Maria B. Mesch,Hyunchul Oh,Nadine Popp,Michael Hirscher,Jürgen Senker,Bettina V. Lotsch J. Mater. Chem. A 2014 2 5928
-
Ioannis Kanelidis,Aleksandar Vaneski,Daniel Lenkeit,Simon Pelz,Victoria Elsner,Raphaela M. Stewart,Jessica Rodríguez-Fernández,Andrey A. Lutich,Andrei S. Susha,Ralf Theissmann,Sylwia Adamczyk,Andrey L. Rogach,Elisabeth Holder J. Mater. Chem. 2011 21 2656
-
Boris L. Tumanskii,Denis S. Sabirov,Stanislav P. Solodovnikov,Yury I. Lyakhovetsky Dalton Trans. 2019 48 2046
-
Ayanangshu Biswas,Amreen K. Bains,Debashis Adhikari Catal. Sci. Technol. 2022 12 4211
-
Ioannis Kanelidis,Ozcan Altintas,Jan-Christoph Gasse,Ronald Frahm,Alexander Eychmüller,Elisabeth Holder Polym. Chem. 2011 2 2597
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Gang Zhao,Yan Feng,Shanyi Guang,Hongyao Xu,Naibo Lin,Xiangyang Liu RSC Adv. 2017 7 53785
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